molecular formula C16H14ClN5O2S2 B2620155 4-chloro-N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021227-84-8

4-chloro-N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2620155
CAS No.: 1021227-84-8
M. Wt: 407.89
InChI Key: RZJSKERIDLAHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,3,4-thiadiazole core, a privileged scaffold widely recognized in the development of antimicrobial and antituberculosis agents . The structure incorporates a thiazole ring linked via a flexible propionamide chain, creating a complex pharmacophore that may be investigated for targeting various bacterial enzymes. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a standard in structure-activity relationship (SAR) studies to optimize the properties of nitroheterocyclic and thiazole-based drug candidates . Its mechanism of action is hypothesized to involve enzymatic inhibition, potentially acting as a prodrug that is activated by bacterial nitroreductases, leading to the generation of cytotoxic metabolites . As a high-purity reference material, it supports efforts in designing novel therapeutic agents with improved solubility and reduced cytotoxicity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-chloro-N-[4-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2S2/c1-9-21-22-16(26-9)19-13(23)7-6-12-8-25-15(18-12)20-14(24)10-2-4-11(17)5-3-10/h2-5,8H,6-7H2,1H3,(H,18,20,24)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJSKERIDLAHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that incorporates a thiazole and thiadiazole moiety, known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological potential through various studies and findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₁₅ClN₄OS₂
  • Molecular Weight : 340.88 g/mol
  • IUPAC Name : 4-chloro-N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole and thiazole rings exhibit significant antimicrobial properties. The 1,3,4-thiadiazole scaffold is particularly noted for its effectiveness against various bacterial strains. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 μg/mL
Compound BEscherichia coli64 μg/mL
Compound CCandida albicans16 μg/mL

The presence of halogen substituents in the phenyl ring has been correlated with enhanced antibacterial activity .

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been widely studied. For instance, compounds similar to 4-chloro-N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide have shown promising results in inhibiting cancer cell proliferation in vitro.

Case Study:
A study conducted on a series of thiazole derivatives demonstrated that certain modifications led to improved cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The most potent compounds exhibited IC50 values in the low micromolar range .

Table 2: Cytotoxicity of Thiazole Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound DMCF-75.0
Compound EHepG27.5
Compound FA54910.0

Anti-inflammatory Effects

Thiadiazole derivatives have also been evaluated for their anti-inflammatory properties. Compounds with thiadiazole rings have shown to inhibit pro-inflammatory cytokines in various models.

Research Findings:
In a study assessing the anti-inflammatory effects of thiadiazole derivatives, it was found that these compounds significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiadiazole derivatives exhibit promising anticancer properties. A study published in the Egyptian Journal of Chemistry highlighted various derivatives of 1,3,4-thiadiazoles that demonstrated significant cytotoxic effects against different cancer cell lines, including breast and prostate cancer cells . Notably, derivatives similar to 4-chloro-N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide have been synthesized and evaluated for their ability to induce apoptosis in malignant cells .

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have shown considerable antimicrobial activity. A comprehensive review in Molecules discussed various studies where thiadiazole compounds exhibited effectiveness against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum. Some derivatives were reported to surpass traditional bactericides in efficacy . The specific compound under consideration may possess similar antimicrobial potential due to its structural characteristics.

Case Studies

  • Antitumor Studies : In vitro studies have shown that certain 1,3,4-thiadiazole derivatives can inhibit cell proliferation in breast cancer models. These studies utilized various assays to measure cell viability and apoptosis rates .
  • Antimicrobial Efficacy : A specific case study evaluated the antimicrobial properties of a series of thiadiazole compounds against Rhizoctonia solani. The results indicated notable inhibition rates at concentrations as low as 100 μg/mL .

Comparison with Similar Compounds

Key Observations :

  • Thiadiazole vs. Thiazole : The 5-methyl-1,3,4-thiadiazole moiety in the target compound may improve metabolic stability compared to simpler thiazoles (e.g., ) due to increased ring rigidity .
  • Nitro vs.

Comparison with Other Methods :

  • Compounds like 4g and 4h (–2) employ cyclocondensation with dimethylamino acryloyl groups, yielding higher melting points (>200°C) due to increased crystallinity .
  • Nitazoxanide derivatives () use pyridine as a solvent for amide bond formation, whereas the target compound may require polar aprotic solvents (e.g., DMF) for solubility .

Physicochemical Properties

  • Melting Point : Expected to exceed 200°C, based on analogs with rigid thiadiazole-thiazole frameworks (e.g., 4g at 203–205°C ).
  • Solubility : The 4-chloro and thiadiazole groups may reduce aqueous solubility compared to methoxy-substituted derivatives () but enhance lipid bilayer penetration .
  • Spectral Data : IR spectra would show C=O stretches (~1690 cm⁻¹) and C=N peaks (~1638 cm⁻¹), consistent with and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.